molecular formula C12H17ClN2O B2534169 1-Benzoylpiperidin-4-amine hydrochloride CAS No. 150514-60-6; 915763-91-6

1-Benzoylpiperidin-4-amine hydrochloride

Cat. No.: B2534169
CAS No.: 150514-60-6; 915763-91-6
M. Wt: 240.73
InChI Key: WNPGXFQMWDAUGS-UHFFFAOYSA-N
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Description

1-Benzoylpiperidin-4-amine hydrochloride is a piperidine-based compound of significant interest in pharmacological and neuroscience research. This chemical scaffold is recognized for its interaction with monoaminergic systems. Research on related 4-benzylpiperidine compounds indicates potential activity as a monoamine releasing agent, demonstrating selectivity for dopamine and norepinephrine transporters over serotonin . This profile suggests its primary research value lies in studying the neurochemical mechanisms of transporters and the regulation of neurotransmitter levels in the central nervous system. The hydrochloride salt form provides enhanced stability and solubility for experimental applications. As a key synthetic intermediate, it is also valuable in medicinal chemistry for the design and development of novel bioactive molecules targeting neurological pathways. Researchers utilize this compound exclusively in controlled laboratory settings to investigate neuropharmacology and receptor mechanisms.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-aminopiperidin-1-yl)-phenylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c13-11-6-8-14(9-7-11)12(15)10-4-2-1-3-5-10;/h1-5,11H,6-9,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPGXFQMWDAUGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915763-91-6
Record name 1-benzoylpiperidin-4-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Scientific Research Applications

Chemical Properties and Structure

1-Benzoylpiperidin-4-amine hydrochloride has the following chemical properties:

  • Molecular Formula: C12H17ClN2O
  • CAS Number: 915763-91-6
  • Melting Point: 200°-225°C

The compound features a piperidine ring substituted with a benzoyl group, which contributes to its biological activity and potential therapeutic effects.

Therapeutic Applications

The compound is primarily noted for its interactions with serotonin receptors, particularly the 5-HT1A subtype. Research indicates that it may exhibit the following therapeutic properties:

  • Antidepressant Activity: Compounds similar to this compound have shown promise in treating depressive disorders by acting as agonists or antagonists at serotonin receptors .
  • Anxiolytic Effects: The modulation of serotonin pathways suggests potential applications in anxiety management .
  • Anti-emetic Properties: The compound may help in preventing nausea and vomiting, useful in various clinical settings including chemotherapy .
  • Pain Management: Due to its neurological effects, it could be explored for pain relief applications, particularly in migraine treatment .

Case Studies and Research Findings

Several studies have documented the pharmacological effects of this compound and its derivatives:

StudyFocusFindings
US5272157ATherapeutic ApplicationsDemonstrated high affinity for 5-HT1A receptors; potential use in treating depression and anxiety .
PMC9005205Cancer ResearchExplored the compound's role in modulating biochemical pathways related to cancer therapy .
Sigma-Aldrich DataChemical PropertiesProvided insights into the synthesis and handling of the compound for laboratory use .

These studies highlight the compound's versatility and potential across various medical fields.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares 1-Benzoylpiperidin-4-amine hydrochloride with similar compounds based on substituents, molecular weight, melting point (mp), and yield:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) mp (°C) Yield (%) Source
This compound Benzoyl (C₆H₅CO-) C₁₂H₁₅N₂O·HCl* ~254.7 (estimated) N/A N/A -
1-(4-Chlorobenzyl)piperidin-4-amine HCl 4-Chlorobenzyl C₁₂H₁₆ClN₂·HCl 275.22 N/A N/A
N-(1-Benzylpiperidin-4-yl)-4-(4-trifluoromethoxyphenyl)pyrimidin-2-amine HCl Trifluoromethoxyphenyl-pyrimidine C₂₃H₂₃F₃N₄O·HCl 464.91 285–287 92
1-Acetyl-4-aminopiperidine HCl Acetyl (CH₃CO-) C₇H₁₄N₂O·HCl 182.66 N/A N/A
N-(1-Benzylpiperidin-4-yl)-4-phenylpyridin-2-amine HCl Phenyl-pyridine C₂₃H₂₅N₃·HCl 379.93 218–220 69

*Estimated molecular formula and weight based on benzoylpiperidine analogs.

Key Observations:
  • Molecular Weight : The trifluoromethoxyphenyl-pyrimidine derivative () has the highest molecular weight (464.91 g/mol) due to its bulky substituents, while acetylated analogs () are lighter.
  • Melting Points : Substituted aromatic systems (e.g., trifluoromethoxyphenyl in ) exhibit higher melting points (285–287°C), likely due to enhanced crystallinity and intermolecular interactions.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 1-Benzoylpiperidin-4-amine hydrochloride, and how can reaction conditions be optimized?

  • Methodology : A multi-step synthesis approach is recommended, involving:

Reduction : Convert a ketone precursor (e.g., 1-benzoylpiperidin-4-one) to the corresponding amine using reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation .

Hydrochloride Formation : Treat the freebase amine with HCl in an anhydrous solvent (e.g., ethanol or diethyl ether) to precipitate the hydrochloride salt.

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust pH during salt formation to maximize yield. Purify via recrystallization (e.g., using ethanol/water mixtures) .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • Techniques :

  • HPLC : Use reversed-phase (RP) HPLC with a C18 column and mobile phase (e.g., acetonitrile/0.1% trifluoroacetic acid) to assess purity (>97% by area normalization) .
  • NMR : Confirm structure via 1^1H and 13^{13}C NMR, comparing peaks to reference spectra (e.g., δ ~2.5–3.5 ppm for piperidine protons; aromatic protons at ~7.3–7.5 ppm) .
  • Mass Spectrometry : Validate molecular weight using ESI-MS (expected [M+H]+^+: 261.2 for freebase; 297.7 for hydrochloride) .

Q. What safety precautions are critical when handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
  • First Aid : For skin contact, wash immediately with soap/water; for eye exposure, irrigate for 15 minutes and consult an ophthalmologist .
  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Avoid long-term storage due to potential degradation .

Advanced Research Questions

Q. How can degradation products of this compound be identified under accelerated stability testing?

  • Method : Conduct forced degradation studies:

  • Acidic/Base Hydrolysis : Expose to 0.1M HCl/NaOH at 60°C for 24 hours.
  • Oxidative Stress : Treat with 3% H2_2O2_2 at room temperature.
  • Photolysis : Use a light cabinet (ICH Q1B guidelines).
    • Analysis : Use LC-MS to identify degradation products (e.g., benzamide derivatives from hydrolysis) .

Q. What computational strategies can predict the compound’s binding affinity to neurological targets?

  • Approach :

Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with serotonin/dopamine receptors (e.g., 5-HT1A_{1A} or D2_2).

MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess binding stability.

  • Validation : Compare results with in vitro assays (e.g., radioligand binding assays) .

Q. How does the hydrochloride salt form influence solubility and bioavailability in preclinical models?

  • Experimental Design :

  • Solubility Testing : Measure equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using shake-flask method .
  • Pharmacokinetics : Administer the compound to rodent models and analyze plasma concentration via LC-MS/MS. Compare freebase vs. hydrochloride salt .

Contradictions and Limitations in Current Data

  • Toxicity Data : Limited toxicological studies exist for this compound. While related piperidine derivatives show low acute toxicity, assume precautionary handling until specific data is available .
  • Stability : Conflicting reports on degradation pathways; some sources suggest hydrolytic instability, while others emphasize thermal stability under inert atmospheres .

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